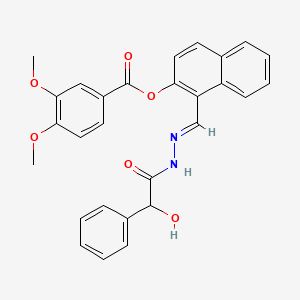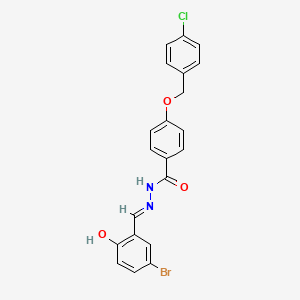
4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der pharmazeutischen Chemie weit verbreitet eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-((2-Bromobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion beinhaltet typischerweise die Kondensation von 2-Brombenzaldehyd mit 3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5-thiol in Gegenwart eines geeigneten Katalysators. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das erhaltene Produkt wird anschließend durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, für die großtechnische Produktion entscheidend.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-((2-Bromobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.
Substitution: Das Bromatom in der Benzyliden-Einheit kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft die Anwesenheit einer Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃) und werden typischerweise in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Dimethylformamid (DMF) durchgeführt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
4-((2-Bromobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften untersucht.
Medizin: Wird aufgrund seiner Fähigkeit, bestimmte Enzyme und Stoffwechselwege zu hemmen, die an der Proliferation von Krebszellen beteiligt sind, auf sein Potenzial als Antikrebsmittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Korrosionsbeständigkeit oder verbesserter mechanischer Festigkeit eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-((2-Bromobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion beinhaltet seine Interaktion mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang zum Substrat blockiert und die katalytische Reaktion verhindert. Darüber hinaus kann sie mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren und so zelluläre Prozesse wie Proliferation, Apoptose und Differenzierung beeinflussen.
Wirkmechanismus
The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-((2-Chlorobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion
- 4-((2-Fluorobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion
- 4-((2-Methylbenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion
Einzigartigkeit
Die Einzigartigkeit von 4-((2-Bromobenzyliden)amino)-3-(3-Ethoxyphenyl)-1H-1,2,4-triazol-5(4H)-thion liegt in der Gegenwart des Bromatoms in der Benzyliden-Einheit. Dieses Bromatom kann die Reaktivität und die biologische Aktivität der Verbindung deutlich beeinflussen, was sie von ihren Analoga mit anderen Substituenten unterscheidet.
Eigenschaften
CAS-Nummer |
497921-75-2 |
|---|---|
Molekularformel |
C17H15BrN4OS |
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4OS/c1-2-23-14-8-5-7-12(10-14)16-20-21-17(24)22(16)19-11-13-6-3-4-9-15(13)18/h3-11H,2H2,1H3,(H,21,24)/b19-11+ |
InChI-Schlüssel |
LEMAZMLIWWERPU-YBFXNURJSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)



![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)
